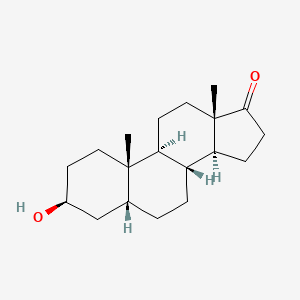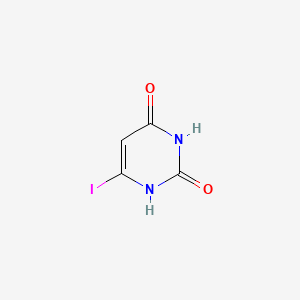
6-碘尿嘧啶
描述
6-Iodouracil is a halogenated derivative of uracil, characterized by the substitution of a hydrogen atom at the 6th position with an iodine atom. Its chemical formula is C4H3IN2O2, and it is known for its applications in various chemical and biological processes . This compound is a white crystalline powder and is often used in scientific research due to its unique properties.
科学研究应用
6-Iodouracil has several applications in scientific research:
作用机制
Target of Action
6-Iodouracil, similar to its analog 5-Iodouracil, primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolism of pyrimidine bases, which are key components of nucleic acids.
Mode of Action
It is believed to act similarly to 5-iodouracil and other uracil derivatives, which inhibit the function of their target enzymes, disrupting the synthesis of dna and rna . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodouracil are likely to involve the pyrimidine metabolism pathway . By inhibiting Dihydropyrimidine dehydrogenase, 6-Iodouracil can disrupt the balance of pyrimidine nucleotides, leading to imbalances in DNA and RNA synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The primary result of 6-Iodouracil’s action is the inhibition of cell growth and division . By disrupting the balance of pyrimidine nucleotides, it can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 6-Iodouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the action of 6-Iodouracil .
生化分析
Biochemical Properties
6-Iodouracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes that 6-Iodouracil interacts with is dihydropyrimidine dehydrogenase, which catalyzes the reduction of uracil and thymine to their respective dihydro forms. The interaction of 6-Iodouracil with dihydropyrimidine dehydrogenase involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity . This inhibition can affect the overall pyrimidine metabolism in cells.
Cellular Effects
6-Iodouracil has been shown to influence various cellular processes. It can affect cell division by interfering with nucleic acid synthesis. The compound has been observed to inhibit the proliferation of certain cancer cells by targeting thymidylate synthase, an enzyme crucial for DNA synthesis . Additionally, 6-Iodouracil can impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. For instance, its incorporation into RNA can result in the disruption of normal RNA processing and function .
Molecular Mechanism
The molecular mechanism of action of 6-Iodouracil involves its incorporation into nucleic acids, where it can replace uracil in RNA or thymine in DNA. This incorporation can lead to the formation of abnormal nucleic acid structures, which can interfere with normal cellular processes. Additionally, 6-Iodouracil can act as a mechanism-based inhibitor of dihydropyrimidine dehydrogenase by covalently modifying the enzyme’s active site . This modification results in the inhibition of the enzyme’s activity, affecting pyrimidine metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Iodouracil can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as light and temperature . Over time, 6-Iodouracil can undergo degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-Iodouracil in animal models vary with different dosages. At low doses, the compound can inhibit cell proliferation without causing significant toxicity. At higher doses, 6-Iodouracil can induce toxic effects, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
6-Iodouracil is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It can be metabolized by dihydropyrimidine dehydrogenase, leading to the formation of dihydro-6-iodouracil . This metabolic conversion can influence the overall levels of pyrimidine nucleotides in cells, affecting nucleic acid synthesis and cellular metabolism.
Transport and Distribution
Within cells, 6-Iodouracil is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 6-Iodouracil can be incorporated into nucleic acids or metabolized by enzymes such as dihydropyrimidine dehydrogenase. The distribution of 6-Iodouracil within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 6-Iodouracil can affect its activity and function. The compound can be incorporated into nuclear and mitochondrial nucleic acids, where it can interfere with DNA and RNA synthesis . Additionally, 6-Iodouracil can localize to the cytoplasm, where it can interact with various enzymes and proteins involved in pyrimidine metabolism. The subcellular distribution of 6-Iodouracil can be influenced by factors such as targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 6-Iodouracil can be synthesized from 6-chlorouracil through a nucleophilic substitution reaction. The reaction involves the use of hydrogen iodide and sodium iodide at room temperature for 24 hours . This method is efficient and yields a high purity product.
Industrial Production Methods: While specific industrial production methods for 6-Iodouracil are not widely documented, the synthesis from 6-chlorouracil is scalable and can be adapted for larger-scale production. The use of deep eutectic solvents (DESs) has been explored as a greener alternative for such reactions, offering benefits like low toxicity and high biodegradability .
化学反应分析
Types of Reactions: 6-Iodouracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different uracil derivatives.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring, although specific conditions and reagents for 6-Iodouracil are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrogen iodide and sodium iodide are commonly used for the synthesis of 6-Iodouracil from 6-chlorouracil.
Oxidation and Reduction: General reagents like potassium permanganate for oxidation and sodium borohydride for reduction can be applied, though specific studies on 6-Iodouracil are limited.
Major Products:
Substitution Products: Various uracil derivatives depending on the nucleophile used in the substitution reaction.
相似化合物的比较
5-Iodouracil: Known for its antiviral and anticancer properties.
5-Fluorouracil: Widely used in chemotherapy for various cancers.
5-Chlorouracil: Another halogenated uracil derivative with similar applications.
Uniqueness of 6-Iodouracil: 6-Iodouracil is unique due to its position-specific iodine substitution, which significantly enhances its radiobiological effectiveness compared to other halogenated uracils . This makes it a valuable compound in research focused on improving cancer treatment methodologies.
属性
IUPAC Name |
6-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZHGYKGYWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195389 | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-94-7 | |
| Record name | 6-Iodouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4269-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?
A1: 6-Iodouracil is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []
Q2: Can you explain the interaction of 6-Iodouracil with transition metal complexes?
A2: 6-Iodouracil demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.
Q3: How does the halogen atom in 6-halouracils influence their crystal structures?
A3: Research indicates that the halogen atom in 6-halouracils, including 6-Iodouracil, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with 6-Iodouracil exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []
Q4: What are the limitations of using 6-Iodouracil as a potential radiosensitizer?
A4: While theoretical studies suggested 6-Iodouracil might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of 6-iodouracil. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []
Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of 6-Iodouracil?
A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using 6-Iodouracil as a starting material. One approach involves reacting silylated 6-Iodouracil with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []
Q6: What analytical techniques are employed in characterizing and studying 6-Iodouracil and its derivatives?
A6: Various analytical techniques are utilized to characterize and study 6-Iodouracil and its derivatives. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying 6-Iodouracil and its derivatives in mixtures. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []
- X-ray Diffraction: Used to determine the crystal structures of 6-Iodouracil and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []
Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?
A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
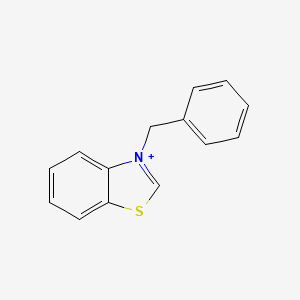
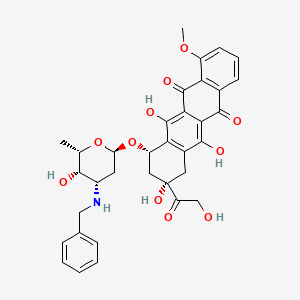
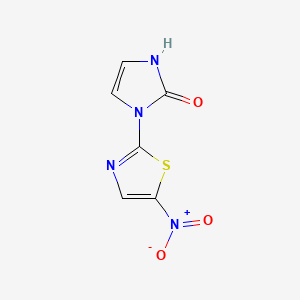
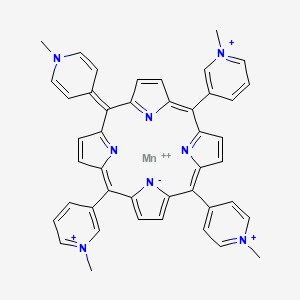
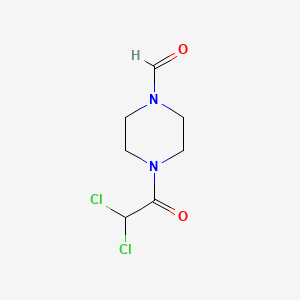
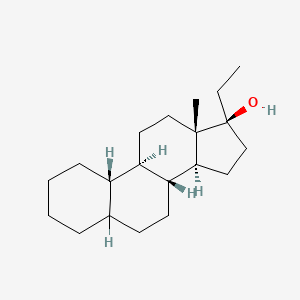
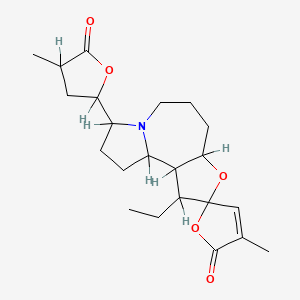

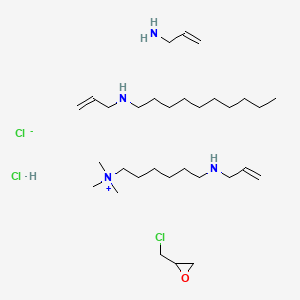
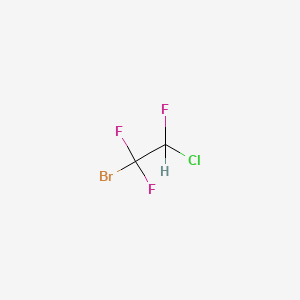
![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
